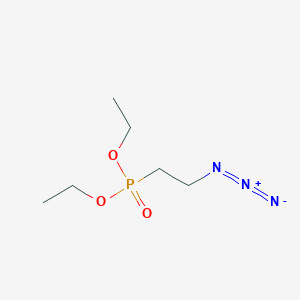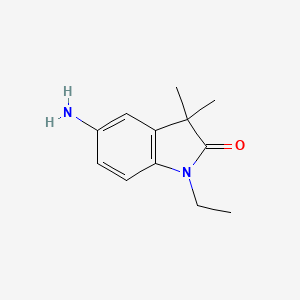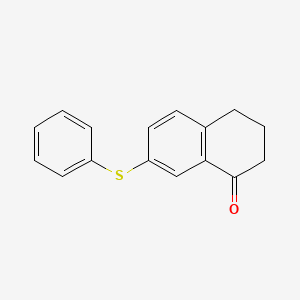![molecular formula C7H3ClN2OS B1457200 4-クロロチエノ[3,2-d]ピリミジン-6-カルバルデヒド CAS No. 875340-14-0](/img/structure/B1457200.png)
4-クロロチエノ[3,2-d]ピリミジン-6-カルバルデヒド
概要
説明
4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde is a heterocyclic compound with the molecular formula C7H3ClN2OS It is characterized by a fused ring system consisting of a thieno ring and a pyrimidine ring, with a chlorine atom at the 4-position and an aldehyde group at the 6-position
科学的研究の応用
4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorothiophene with 2-aminopyrimidine under appropriate reaction conditions to form the desired product . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.
Substitution: Nucleophiles such as primary amines or thiols can be used in the presence of a base like triethylamine (TEA) or sodium hydride (NaH).
Major Products
Oxidation: 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid.
Reduction: 4-Chlorothieno[3,2-d]pyrimidine-6-methanol.
Substitution: Various substituted thieno[3,2-d]pyrimidine derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, leading to potential therapeutic effects in diseases such as cancer .
類似化合物との比較
4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde can be compared with other similar compounds, such as:
4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
6-Bromo-4-chlorothieno[2,3-d]pyrimidine: Similar structure but with a bromine atom at the 6-position instead of an aldehyde group.
Substituted thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds have various substituents at different positions on the thieno and pyrimidine rings and exhibit different biological activities.
The uniqueness of 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde lies in its specific substitution pattern and the presence of both a chlorine atom and an aldehyde group, which confer distinct chemical reactivity and potential biological activities.
特性
IUPAC Name |
4-chlorothieno[3,2-d]pyrimidine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2OS/c8-7-6-5(9-3-10-7)1-4(2-11)12-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKAEOONESRENG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1N=CN=C2Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20731965 | |
| Record name | 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20731965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875340-14-0 | |
| Record name | 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20731965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1457127.png)



![Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B1457133.png)

![2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B1457135.png)


